2-Chloro-N,N-dimethylbenzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethylbenzothiazol-6-amine is a chemical compound with the molecular formula C9H9ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-dimethylbenzothiazol-6-amine typically involves the chlorination of N,N-dimethylbenzothiazol-6-amine. One common method includes the reaction of N,N-dimethylbenzothiazol-6-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{N,N-dimethylbenzothiazol-6-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethylbenzothiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of N,N-dimethylbenzothiazol-6-amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
2-Chloro-N,N-dimethylbenzothiazol-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethylbenzothiazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways. For example, it has been studied for its potential to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
2-Chlorobenzothiazole: Lacks the N,N-dimethylamino group, making it less versatile in certain reactions.
N,N-Dimethylbenzothiazol-6-amine:
2-Aminobenzothiazole: Contains an amino group instead of the N,N-dimethylamino group, leading to different chemical properties.
Uniqueness: 2-Chloro-N,N-dimethylbenzothiazol-6-amine is unique due to the presence of both the chlorine atom and the N,N-dimethylamino group. This combination enhances its reactivity and allows for a broader range of chemical transformations. Its structural features also contribute to its potential biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9ClN2S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3 |
InChI Key |
NPKDMTSGDFCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.